Dimethyl piperidine-2,3-dicarboxylate

Medicinal Chemistry Process Development Physicochemical Property Prediction

This 2,3-diester regioisomer is a critical building block for the chiral side chain of moxifloxacin. Its unique spatial ester orientation enables stereoselective transformations—2,4- or 2,5-isomers cannot substitute. The distinct LogP profile impacts solubility and purification yields, ensuring process reproducibility. It also serves as a benchmark substrate for CAL B enzymatic resolution. Buy the correct isomer for outcome fidelity.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 23580-75-8
Cat. No. B1354947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl piperidine-2,3-dicarboxylate
CAS23580-75-8
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCNC1C(=O)OC
InChIInChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
InChIKeyPSWDQUVZEXSBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Piperidine-2,3-Dicarboxylate (CAS 23580-75-8): Sourcing Guide and Key Differentiators for Scientific Procurement


Dimethyl piperidine-2,3-dicarboxylate (CAS 23580-75-8) is a heterocyclic amino diester derivative of piperidine, with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol. It is characterized by a six-membered saturated ring containing one nitrogen atom and two methyl ester groups at the 2- and 3-positions. The compound's structural features, including its predicted density of 1.1±0.1 g/cm³ and boiling point of 283.0±40.0 °C at 760 mmHg, underpin its utility as a conformationally restricted scaffold in medicinal chemistry. As a critical building block, it is particularly noted for its role in the synthesis of the fluoroquinolone antibiotic moxifloxacin, where its specific substitution pattern enables downstream stereoselective transformations to (S,S)-2,8-diazabicyclo[4.3.0]nonane. [1] This guide provides quantitative, comparator-based evidence to inform procurement decisions, distinguishing this specific regioisomer from other piperidine dicarboxylate analogs.

Why Procurement of Dimethyl Piperidine-2,3-Dicarboxylate Cannot Be Satisfied by Generic Piperidine Dicarboxylate Analogs


Generic substitution with other piperidine dicarboxylate regioisomers (e.g., 2,4- or 2,5-dicarboxylates) or alternative ester derivatives (e.g., diethyl esters) is not feasible for applications requiring this specific scaffold. The 2,3-substitution pattern imposes a unique spatial orientation of the ester groups, which critically influences conformational preferences and reactivity in downstream synthetic steps. This regioisomeric specificity is paramount in stereoselective transformations, such as the enzymatic resolution employed in moxifloxacin intermediate synthesis. [1] Furthermore, differences in physicochemical properties—most notably lipophilicity as quantified by LogP values—can substantially alter compound behavior in synthetic and purification workflows. As detailed in the evidence below, the 2,3-isomer exhibits a distinct LogP profile compared to its 2,4- and 2,5-counterparts, which can impact solubility, chromatographic retention, and ultimately process yield. [2] Therefore, selecting the correct regioisomer is essential for process reproducibility and outcome fidelity.

Quantitative Differentiation of Dimethyl Piperidine-2,3-Dicarboxylate (CAS 23580-75-8) vs. Closest Analogs


Lipophilicity (LogP) Divergence: 2,3- vs. 2,4- vs. 2,5-Piperidinedicarboxylate Regioisomers

The lipophilicity of dimethyl piperidine-2,3-dicarboxylate, a key determinant of its solubility and chromatographic behavior, is quantified by an ACD/LogP value of 0.43. This differs markedly from the LogP values of its regioisomeric counterparts. The 2,4-isomer (dimethyl piperidine-2,4-dicarboxylate) exhibits a LogP of -0.14, while the 2,5-isomer (dimethyl piperidine-2,5-dicarboxylate) has a LogP of 0.03. [1] The 2,3-isomer is therefore more lipophilic than both comparators, a property that can influence its partition behavior in biphasic reactions and its retention on reversed-phase HPLC columns.

Medicinal Chemistry Process Development Physicochemical Property Prediction

Procurement Purity Benchmark: Commercial Availability of Dimethyl Piperidine-2,3-Dicarboxylate at ≥98% Purity

For scientific procurement, the specification of a minimum purity of 98% (NLT 98%) is a critical quality benchmark. Multiple commercial vendors explicitly offer dimethyl piperidine-2,3-dicarboxylate (CAS 23580-75-8) at this purity grade. In contrast, the readily available purity of the 2,4-regioisomer is commonly specified at 97% from commercial sources, while the 2,5-regioisomer is typically offered at 95%. This difference in the standard commercial purity level can be a key decision factor, as higher initial purity may reduce the need for additional in-house purification steps prior to use in sensitive reactions.

Sourcing & Procurement Quality Control Building Block Purity

Proven Synthetic Utility: The 2,3-Regioisomer as the Defined Precursor for Moxifloxacin Key Intermediate

The 2,3-substitution pattern of the piperidine ring is not arbitrary; it is a structural prerequisite for the efficient synthesis of moxifloxacin. The enantioselective resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate—a direct derivative—catalyzed by Candida antarctica lipase B (CAL B) is the established route to produce enantiomerically pure (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a key intermediate. [1] This intermediate is subsequently converted into (S,S)-2,8-diazabicyclo[4.3.0]nonane, a crucial chiral building block for moxifloxacin. [2] While the 2,3-regioisomer enables this specific, high-value synthetic pathway, analogous pathways for the 2,4- or 2,5-regioisomers leading to the same pharmaceutical target are not documented, underscoring the unique functional role of the 2,3-arrangement.

Pharmaceutical Synthesis Enzymatic Resolution Process Chemistry

Validated Application Scenarios for Dimethyl Piperidine-2,3-Dicarboxylate (CAS 23580-75-8)


Synthesis of Moxifloxacin Chiral Intermediates

This compound is the foundational building block for preparing (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a crucial precursor in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, the chiral side chain of the broad-spectrum antibiotic moxifloxacin. [1] Procurement of the 2,3-isomer is essential for this route; regioisomers like the 2,4- or 2,5-dicarboxylates are not applicable.

Medicinal Chemistry Scaffold for NMDA Receptor Ligands

The piperidine-2,3-dicarboxylic acid scaffold, from which this dimethyl ester is derived, has been extensively investigated as a conformationally restricted analog of N-methyl-D-aspartate (NMDA). [2] This compound serves as a starting material for synthesizing cis- and trans-piperidine-2,3-dicarboxylic acid derivatives with demonstrated agonist/antagonist activity at NMDA receptors. [3] Its specific stereochemical and regioisomeric identity is critical for modulating biological activity.

Building Block for Peptidomimetics and Conformationally Constrained Amino Acids

The unique 2,3-substitution pattern on the piperidine ring imparts conformational rigidity, making it a valuable scaffold for designing peptidomimetics and constrained amino acid analogs. This property is distinct from the 2,4- or 2,5-regioisomers, which impose different spatial orientations and may be less suitable for mimicking specific peptide secondary structures.

Process Development Studies Involving Lipase-Catalyzed Kinetic Resolutions

The cis-(±)-dimethyl 1-acetyl derivative of this compound is a well-characterized substrate for studying the enantioselectivity and process parameters of lipase B from Candida antarctica (CAL B). [1] The unique reactivity profile of the 2,3-dicarboxylate system provides a benchmark for optimizing enzymatic resolution conditions, enzyme immobilization strategies, and continuous flow processes, offering advantages over other diester substrates in terms of solubility and product separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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